EDTA is widely used as an anticoagulant in blood collection tubes. It prevents blood from clotting by chelating calcium ions, essential for the clotting process []. This allows for blood analysis in various tests, including cell counts, immunological assays, and DNA studies.
EDTA's ability to chelate metal ions makes it crucial in various biological studies. It can:
EDTA can act as a buffering agent, helping to maintain a specific pH range in solutions. This is particularly useful in biochemical experiments where maintaining a constant pH is crucial for optimal enzyme activity and stability [].
EDTA finds various applications in analytical chemistry, including:
Disodium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;dihydrate, commonly referred to as disodium ethylenediaminetetraacetate dihydrate, is a chelating agent with the chemical formula C10H18N2Na2O10 and a molecular weight of 372.24 g/mol. This compound is notable for its ability to bind metal ions, particularly divalent cations such as calcium and magnesium, forming stable complexes. Its chelating properties make it invaluable in various fields, including analytical chemistry, biology, medicine, and industrial applications .
EDTA's primary mechanism of action in biological systems is metal ion chelation. Many enzymes and biological processes rely on metal ions for their function. By binding these metal ions, EDTA can inhibit their activity. This property makes EDTA useful in various applications:
While EDTA is generally considered safe for normal handling, some safety precautions should be taken:
The primary reaction involving disodium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;dihydrate is its interaction with metal ions. The compound acts as a ligand, coordinating with metal ions through its carboxylate groups. This reaction can be summarized as follows:
Where represents a divalent metal ion such as calcium or magnesium.
Disodium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;dihydrate exhibits significant biological activity, particularly in its role as an inhibitor of metalloproteases—enzymes that require metal ions for their activity. This property makes it useful in enzyme assays and protein purification processes. Furthermore, it is employed in chelation therapy to remove heavy metals from the body, thereby preventing toxicity associated with metals like lead and mercury .
The synthesis of disodium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;dihydrate typically involves the following steps:
In industrial settings, this process is scaled up using large reactors where conditions are carefully controlled to maximize yield and purity .
Disodium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;dihydrate has a wide range of applications:
Studies have demonstrated that disodium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;dihydrate effectively interacts with various metal ions, forming stable complexes that can be analyzed using techniques such as spectrophotometry and chromatography. These interactions are crucial for understanding its role in both biological systems and industrial processes where metal ion concentration control is essential .
Disodium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;dihydrate shares similarities with other chelating agents but has unique properties that set it apart. Here are some comparable compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Ethylenediaminetetraacetic acid | C10H16N2O8 | Stronger binding affinity for metals |
Nitrilotriacetic acid | C6H9N3O6 | Less effective at higher pH levels |
Diethylenetriaminepentaacetic acid | C14H23N3O10 | More complex structure allowing for multiple binding sites |
Disodium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;dihydrate is particularly effective at sequestering divalent cations due to its multiple carboxylate groups, making it a preferred choice in many applications where selective metal ion binding is necessary .
Irritant;Health Hazard